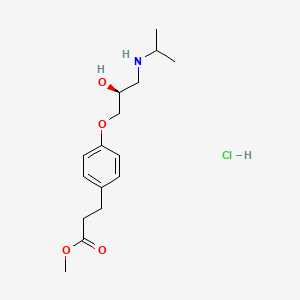

(S)-Esmolol Hydrochloride

描述

(S)-Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor blocker. It is primarily used in the management of supraventricular tachycardia and for controlling ventricular rate in patients with atrial fibrillation or atrial flutter. The compound is known for its rapid onset and short duration of action, making it suitable for acute settings where quick control of heart rate is necessary.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Esmolol Hydrochloride involves several steps, starting from the appropriate chiral precursor. The key steps include:

Chiral Resolution: The initial step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Esterification: The chiral intermediate undergoes esterification to form the corresponding ester.

Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired (S)-Esmolol.

Salt Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalysis: Employing catalysts to improve the selectivity and rate of the chiral resolution step.

Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

化学反应分析

Types of Reactions: (S)-Esmolol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound back to its precursor forms.

Substitution: Nucleophilic substitution reactions can occur at the beta-adrenergic receptor site.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions typically involve nucleophiles like halides under basic or acidic environments.

Major Products: The major products formed from these reactions include various derivatives of (S)-Esmolol, which can be further utilized in medicinal chemistry for developing new therapeutic agents.

科学研究应用

(S)-Esmolol Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying beta-blocker interactions and synthesis.

Biology: Employed in research on cardiovascular physiology and beta-adrenergic receptor functions.

Medicine: Extensively used in clinical trials for developing new cardiovascular drugs.

Industry: Utilized in the formulation of intravenous medications for acute cardiac care.

作用机制

(S)-Esmolol Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:

Decreased Heart Rate: By inhibiting the sympathetic nervous system’s action on the heart.

Reduced Myocardial Contractility: Lowering the force of heart contractions.

Molecular Targets: The primary target is the beta-1 adrenergic receptor, which is part of the G-protein coupled receptor family.

Pathways Involved: The inhibition of cyclic AMP (cAMP) production, leading to decreased calcium influx in cardiac cells.

相似化合物的比较

Metoprolol: Another beta-1 selective blocker with a longer duration of action.

Atenolol: Similar in selectivity but differs in pharmacokinetic properties.

Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors.

Uniqueness of (S)-Esmolol Hydrochloride:

Rapid Onset: Provides quick therapeutic effects, essential in emergency settings.

Short Duration: Allows for precise control of heart rate without prolonged effects.

Cardioselectivity: Minimizes side effects related to beta-2 receptor blockade, such as bronchoconstriction.

属性

IUPAC Name |

methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735380 | |

| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112923-91-8 | |

| Record name | Esmolol hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESMOLOL HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX80X52FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

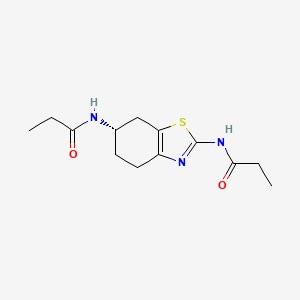

![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)

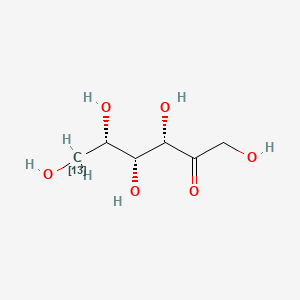

![L-[4-13C]sorbose](/img/structure/B583972.png)

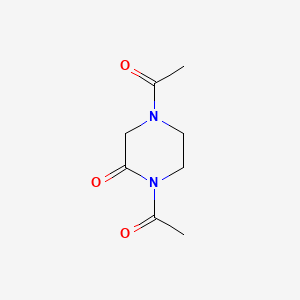

![L-[5-13C]Sorbose](/img/structure/B583974.png)

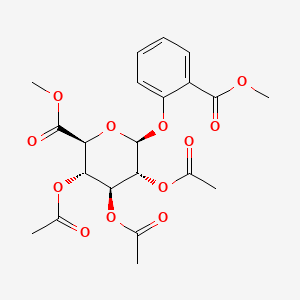

![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)